molecular formula C14H8BrI B14215649 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene CAS No. 832744-24-8

1-Bromo-3-[(3-iodophenyl)ethynyl]benzene

Cat. No.: B14215649
CAS No.: 832744-24-8
M. Wt: 383.02 g/mol
InChI Key: ZCDCCCQKQWCJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-[(3-iodophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrI It is a derivative of benzene, featuring both bromine and iodine atoms attached to the benzene ring through an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene can be synthesized through a multi-step process involving the coupling of brominated and iodinated benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated benzene with an iodinated phenylacetylene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing such compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and drive the reaction forward.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which provide a suitable medium for the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carbonyl-containing compounds.

Scientific Research Applications

1-Bromo-3-[(3-iodophenyl)ethynyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form new products. The molecular targets and pathways involved are determined by the nature of the reactions and the specific conditions used .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.

Properties

CAS No.

832744-24-8

Molecular Formula

C14H8BrI

Molecular Weight

383.02 g/mol

IUPAC Name

1-bromo-3-[2-(3-iodophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8BrI/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H

InChI Key

ZCDCCCQKQWCJEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.